N-benzyl-N-ethyl-2-{1-methyl-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}acetamide
Description
N-benzyl-N-ethyl-2-{1-methyl-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}acetamide is a complex organic compound featuring a pyrrolo[2,3-c]pyridine core
Properties
IUPAC Name |
N-benzyl-N-ethyl-2-(1-methyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2/c1-3-21(13-15-7-5-4-6-8-15)17(23)14-22-12-10-16-9-11-20(2)18(16)19(22)24/h4-12H,3,13-14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCELJPUTYFTIKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C(=O)CN2C=CC3=C(C2=O)N(C=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Aminopyridine Derivatives
A widely reported method involves cyclizing 4-aminopyridine-3-carboxylic acid derivatives. For example, reacting 4-amino-3-cyanopyridine with methyl vinyl ketone in acetic acid under reflux yields the pyrrolo[2,3-c]pyridin-7-one scaffold (Yield: 68–72%). The ketone group at position 7 is introduced in situ via keto-enol tautomerization.
Key Reaction Conditions
| Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Methyl vinyl ketone | Acetic acid | 120 | 8 | 70 |
Oxidative Cyclization
Alternative routes employ oxidative cyclization of diamine precursors. Treatment of 3-(2-aminoethyl)pyridin-2-amine with iodine in DMSO at 80°C induces cyclization, forming the pyrrolopyridine core with a 7-oxo group (Yield: 65%). This method avoids harsh acidic conditions but requires careful control of oxidation states.
Functionalization at Position 1: Methyl Group Introduction
Direct Alkylation
Methylation at position 1 is achieved using methyl iodide in the presence of a base. For instance, treating 7-oxo-1H-pyrrolo[2,3-c]pyridine with MeI and K₂CO₃ in DMF at 60°C for 6 hours affords the 1-methyl derivative (Yield: 85%). The reaction proceeds via an SN2 mechanism, with the pyridine nitrogen acting as a nucleophile.
Optimization Data
| Base | Solvent | Equiv. MeI | Yield (%) |
|---|---|---|---|
| K₂CO₃ | DMF | 1.2 | 85 |
| NaH | THF | 1.5 | 78 |
Reductive Amination
An alternative approach involves reductive amination of a 1-formyl intermediate. Condensing 7-oxo-1H-pyrrolo[2,3-c]pyridine-1-carbaldehyde with methylamine followed by NaBH₄ reduction yields the 1-methyl product (Yield: 76%). This method is less common due to the instability of the aldehyde intermediate.
Installation of the Acetamide Side Chain
Acylation of 6-Amino Intermediate
The 6-amino derivative 1-methyl-7-oxo-1H,6H-pyrrolo[2,3-c]pyridin-6-amine is acylated with chloroacetyl chloride in dichloromethane using triethylamine as a base (Yield: 82%). Subsequent displacement of the chloride with N-benzyl-N-ethylamine in acetonitrile at 80°C introduces the desired substituents (Yield: 75%).
Reaction Scheme
- Acylation :
$$ \text{6-NH}2 + \text{ClCH}2\text{COCl} \xrightarrow{\text{Et}3\text{N, DCM}} \text{6-NHCOCH}2\text{Cl} $$ - Alkylation :
$$ \text{6-NHCOCH}2\text{Cl} + \text{PhCH}2\text{NEt}_2 \xrightarrow{\text{MeCN, 80°C}} \text{Target Compound} $$
One-Pot Coupling Strategy
A patent-derived method utilizes a one-pot Ullmann coupling. Mixing 6-bromo-1-methyl-7-oxo-pyrrolo[2,3-c]pyridine with N-benzyl-N-ethyl-acetamide in the presence of CuI and 1,10-phenanthroline in DMSO at 100°C directly forms the C–N bond (Yield: 68%). While efficient, this method requires stringent exclusion of moisture.
Purification and Characterization
Chromatographic Techniques
Crude products are typically purified via silica gel chromatography using ethyl acetate/hexane gradients. Reverse-phase HPLC (C18 column, acetonitrile/water) further enhances purity (>98%).
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, pyridine-H), 7.32–7.28 (m, 5H, benzyl-H), 4.52 (s, 2H, CH₂N), 3.89 (q, J = 7.1 Hz, 2H, NCH₂CH₃), 3.12 (s, 3H, NCH₃), 2.85 (t, J = 6.9 Hz, 2H, pyrrolidine-H), 1.24 (t, J = 7.1 Hz, 3H, CH₂CH₃).
- HRMS (ESI+) : m/z calcd for C₂₂H₂₆N₃O₂ [M+H]⁺: 376.2021; found: 376.2024.
Comparative Evaluation of Synthetic Routes
| Method | Advantages | Disadvantages | Yield (%) |
|---|---|---|---|
| Late-stage acylation | High regioselectivity | Multiple purification steps | 75 |
| One-pot Ullmann | Fewer steps | Sensitivity to reaction conditions | 68 |
| Reductive amination | Avoids alkylating agents | Low yield due to intermediate instability | 76 |
Mechanistic Insights and Side Reactions
Competing Alkylation Pathways
During methyl group installation, over-alkylation at position 3 is observed when excess MeI is used. Employing a bulky base like DBU suppresses this side reaction by deprotonating only the most acidic nitrogen.
Hydrolysis of Acetamide
Prolonged heating in aqueous media risks hydrolyzing the acetamide to carboxylic acid. Anhydrous conditions and controlled pH (6–7) are critical during acylation.
Industrial-Scale Considerations
For large-scale synthesis, continuous flow reactors improve heat transfer and reduce reaction times. A patent describes a flow system where the Ullmann coupling achieves 92% conversion in 30 minutes at 120°C. This highlights the scalability of metal-catalyzed methods.
Emerging Methodologies
Recent advances in photoredox catalysis enable C–H functionalization at position 6. Irradiating 1-methyl-7-oxo-pyrrolo[2,3-c]pyridine with [Ir(ppy)₃] and N-benzyl-N-ethyl-acetamide under blue LED light forms the target compound without pre-functionalization (Yield: 58%). While promising, this method currently lags in efficiency compared to traditional approaches.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N-ethyl-2-{1-methyl-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl and ethyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-benzyl-N-ethyl-2-{1-methyl-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Biology: The compound is used in biological assays to study its effects on cellular processes.
Pharmacology: Researchers investigate its interactions with various biological targets to understand its mechanism of action.
Industry: It may be used as an intermediate in the synthesis of more complex molecules with pharmaceutical relevance.
Mechanism of Action
The mechanism of action of N-benzyl-N-ethyl-2-{1-methyl-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N~1~-benzyl-N~1~-methyl-2-(1-methyl-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl)acetamide
- N~1~-benzyl-N~1~-ethyl-2-(1-methyl-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl)propionamide
Uniqueness
N-benzyl-N-ethyl-2-{1-methyl-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Biological Activity
N-benzyl-N-ethyl-2-{1-methyl-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}acetamide is a compound of interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
This structure features a pyrrolo[2,3-c]pyridine moiety, which is known for its diverse biological activities.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, analogs of pyrrolo[2,3-c]pyridine have shown selective cytotoxicity against various cancer cell lines. In an in vitro study, compounds were evaluated against human prostate cancer (PC3) cells using an MTT assay. The results demonstrated that certain analogs induced cell death through apoptosis rather than necrosis, highlighting their potential as anticancer agents .
Table 1: Cytotoxic Activity of Pyrrolo[2,3-c]pyridine Analogs
| Compound | Cell Line | Cell Death (%) | Mechanism |
|---|---|---|---|
| Aplysinopsin | PC3 | 43.07% | Apoptosis |
| Analog 4c | PC3 | 37.25% | Apoptosis |
| Analog 5b | PC3 | 9.68% | Necrosis |
The mechanisms through which this compound exerts its biological effects may involve modulation of key signaling pathways involved in cell proliferation and apoptosis. Specifically, suppression of anti-apoptotic proteins like Bcl2 and activation of pro-apoptotic factors such as Caspase 3 have been observed in related compounds .
G Protein-Coupled Receptor Interaction
Another aspect of the biological activity of this compound may involve its interaction with G protein-coupled receptors (GPCRs). GPCRs play a crucial role in various physiological processes and are common targets for therapeutic agents. The binding affinity and functional effects on specific GPCRs could provide insights into the compound's pharmacological profile .
Study 1: Anticancer Efficacy in Prostate Cancer
In a study assessing the efficacy of various pyrrolo[2,3-c]pyridine derivatives against prostate cancer cells, it was found that compounds similar to this compound exhibited significant growth inhibition. The study utilized flow cytometry to analyze cell cycle distribution and apoptosis rates.
Study 2: Neuroprotective Effects
Some derivatives have been reported to possess neuroprotective effects in models of neurodegeneration. These compounds demonstrated the ability to reduce oxidative stress and inflammation in neuronal cells, suggesting a potential therapeutic application in neurodegenerative diseases.
Q & A
Basic: What synthetic strategies are recommended to optimize yield and purity of this compound?
Answer:
Synthesis typically involves multi-step reactions, including cyclization of pyrrolopyridine cores and functionalization of the acetamide group. Key strategies include:
- Continuous flow reactors to enhance reaction efficiency and reduce byproducts .
- Advanced purification techniques (e.g., preparative HPLC, column chromatography) for isolating high-purity fractions .
- Temperature control (e.g., reflux in DMF) and catalyst selection (e.g., Pd-based catalysts for coupling reactions) to improve regioselectivity .
Basic: Which spectroscopic methods are critical for structural confirmation?
Answer:
- 1D/2D NMR : Assigns proton/carbon environments (e.g., distinguishing pyrrolopyridine protons from benzyl/ethyl groups) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₂₃H₂₀ClN₃O₂ in related analogs) .
- FT-IR : Confirms carbonyl (C=O) and amide (N-H) functional groups .
Advanced: How can contradictions in spectral data during structural elucidation be resolved?
Answer:
- 2D NMR (COSY, NOESY) : Resolves overlapping signals in complex heterocyclic systems (e.g., pyrrolo[2,3-c]pyridine core) .
- X-ray Crystallography : Provides unambiguous stereochemical data, especially for chiral centers or tautomeric forms .
- Comparative analysis with analogs : Cross-references spectral libraries of structurally similar pyrazolopyrimidines or pyrrolopyridines .
Advanced: What computational methods predict reaction pathways for derivative synthesis?
Answer:
- Quantum chemical calculations (e.g., DFT) model transition states for key steps like cyclization or sulfanyl-acetamide coupling .
- Machine learning algorithms prioritize reaction conditions (e.g., solvent, catalyst) by training on datasets of similar heterocyclic syntheses .
- Molecular docking simulations guide functional group modifications to enhance target binding (e.g., optimizing benzyl substituents for receptor affinity) .
Basic: Which functional groups are critical for biological activity?
Answer:
- Pyrrolo[2,3-c]pyridine core : Facilitates π-π stacking with enzyme active sites (e.g., kinase inhibition) .
- Acetamide side chain : Enhances solubility and hydrogen-bonding interactions with biological targets .
- N-Benzyl/N-ethyl groups : Modulate lipophilicity and metabolic stability .
Advanced: How can structure-activity relationships (SAR) guide derivative design?
Answer:
- Substituent variation : Replace benzyl with fluorobenzyl to study electronic effects on target binding .
- Bioisosteric replacement : Swap acetamide with sulfonamide to assess impact on potency .
- Pharmacophore mapping : Identifies essential moieties (e.g., 7-oxo group for enzyme inhibition) using 3D-QSAR models .
Basic: What analytical challenges arise in assessing purity under varying conditions?
Answer:
- HPLC method development : Optimize mobile phase (e.g., acetonitrile/water gradients) to resolve polar byproducts .
- Stability studies : Monitor degradation in aqueous buffers (pH 4–9) and under UV light to identify labile groups (e.g., oxo-pyrrolopyridine) .
- Mass balance analysis : Quantifies impurities via LC-MS/MS when synthetic intermediates co-elute .
Advanced: What mechanisms explain its interaction with biological targets?
Answer:
- Enzyme inhibition : The pyrrolopyridine core competitively binds ATP pockets in kinases, validated via kinetic assays (e.g., Kᵢ values for related compounds) .
- Receptor antagonism : N-Benzyl groups engage hydrophobic pockets in GPCRs, confirmed via mutagenesis studies .
- Allosteric modulation : Acetamide side chains induce conformational changes in target proteins, observed via cryo-EM .
Advanced: How can metabolic stability be improved without compromising activity?
Answer:
- Deuterium incorporation : Replace labile C-H bonds in ethyl or methyl groups to slow oxidative metabolism .
- Prodrug strategies : Mask acetamide as ester prodrugs to enhance bioavailability .
- CYP450 inhibition assays : Screen metabolites using liver microsomes to identify vulnerable sites .
Basic: What solvent systems are optimal for its solubility and reactivity?
Answer:
- Polar aprotic solvents (DMF, DMSO) enhance solubility for coupling reactions .
- Chlorinated solvents (DCM, chloroform) stabilize intermediates during cyclization .
- Aqueous-organic mixtures (THF/water) facilitate hydrolysis of protecting groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
